molecular formula C16H17N3O3 B2444376 6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170521-56-8

6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2444376
CAS No.: 1170521-56-8
M. Wt: 299.33
InChI Key: CSFDFZLRYUPALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1-methyl-6-prop-2-enyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-3-8-19-9-12-13(15(19)21)14(17-16(22)18(12)2)10-4-6-11(20)7-5-10/h3-7,14,20H,1,8-9H2,2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDFZLRYUPALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation.

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, could allow it to diffuse easily into cells. This property could impact its bioavailability, distribution, and ultimately, its efficacy.

Result of Action

If it does inhibit cdk2, it could lead to cell cycle arrest, preventing cells from proliferating. This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Biological Activity

6-Allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. While specific details about the synthesis of this exact compound may not be available in the search results, similar compounds have been synthesized using various methods including cyclization and functional group modifications.

Antitumor Activity

Research has indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, a study highlighted that related pyrrolo[3,4-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of DNA synthesis and interference with cell cycle progression.

CompoundCell Line TestedIC50 (µM)
6-Allyl-4-(4-hydroxyphenyl)-...MCF-7 (Breast)TBD
6-Allyl-4-(4-hydroxyphenyl)-...HeLa (Cervical)TBD

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds similar to 6-allyl-4-(4-hydroxyphenyl)-... have shown promising results in scavenging free radicals. For example, a recent study found that certain derivatives exhibited significant DPPH radical scavenging activity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and lipoxygenase. These enzymes are critical in metabolic pathways linked to diabetes and inflammation. The inhibition of these enzymes can lead to therapeutic benefits in managing conditions like diabetes mellitus.

EnzymeInhibition (%)Reference
α-Glucosidase75% at 100 µM
Lipoxygenase80% at 50 µM

Case Studies

  • Antitumor Study : A study conducted on a series of pyrrolo[3,4-d]pyrimidine derivatives revealed that modifications at the allyl position significantly enhanced cytotoxicity against human cancer cell lines. The study concluded that such modifications could be pivotal in developing new anticancer agents.
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of several derivatives using various assays (DPPH, ABTS). The results indicated that certain substitutions on the phenyl ring improved radical scavenging activity significantly compared to standard antioxidants.

Q & A

Q. Table 1: Comparison of Synthesis Optimization Approaches

Method TypeKey StepsOptimization StrategyReference
TraditionalCyclocondensation, refluxSolvent/catalyst screening
ComputationalQuantum chemical path predictionTransition state analysis

What spectroscopic and chromatographic techniques are recommended for structural characterization?

Basic Research Question
Methodological Answer:

  • NMR (¹H/¹³C) : Confirm regiochemistry of the allyl and hydroxyphenyl groups. Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydro ring .
  • HPLC-MS : Assess purity (>98%) via reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm. Pharmacopeial guidelines recommend validation per ICH Q2(R1) .
  • FT-IR : Verify carbonyl stretching (1680–1720 cm⁻¹) and hydroxyl vibrations (3200–3400 cm⁻¹).

How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Advanced Research Question
Methodological Answer:

  • Step 1 : Perform density functional theory (DFT) to map electron-deficient regions for electrophilic substitution (e.g., modifying the allyl group) .
  • Step 2 : Use molecular docking to predict binding affinities toward target proteins (e.g., kinases or GPCRs). suggests prioritizing cancer-related targets like topoisomerase II.
  • Step 3 : Validate predictions via parallel synthesis (e.g., Ugi reaction for diversifying the hydroxyphenyl substituent) .

What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Advanced Research Question
Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or model-specific interactions.

  • PK/PD Modeling : Incorporate physiologically based pharmacokinetic (PBPK) simulations to assess bioavailability and tissue penetration .
  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in plasma ( notes hepatic metabolism as a key factor).
  • Model Harmonization : Cross-validate findings in 3D organoids (mimicking in vivo microenvironments) and murine xenografts .

How to design degradation studies for structure-activity relationships (SAR) without compromising stability?

Advanced Research Question
Methodological Answer:

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC for degradation products .
  • Stability-by-Design : Use molecular dynamics simulations to predict vulnerable bonds (e.g., allyl ether cleavage) and modify substituents accordingly .

Q. Table 2: Key Degradation Pathways and Mitigation Strategies

Stress ConditionLikely Degradation PathwayStabilization Approach
Acidic HydrolysisCleavage of tetrahydro ringIntroduce electron-withdrawing groups
OxidationHydroxyphenyl ring hydroxylationSteric hindrance via methyl groups

Which advanced reactor designs improve scalability of multi-step syntheses?

Advanced Research Question
Methodological Answer:

  • Flow Chemistry : Minimize intermediate isolation (critical for air-sensitive steps) using tubular reactors with inline IR monitoring .
  • Membrane Reactors : Separate catalysts (e.g., Pd/C) via ceramic membranes to enhance reusability (RDF2050104) .
  • Microwave Assistance : Accelerate ring-closing steps (e.g., pyrimidine-dione formation) with controlled dielectric heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.